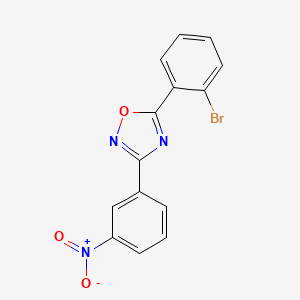![molecular formula C14H11N5O5S B5812762 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, wound healing, and cancer metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide exerts its inhibitory effects on MMPs by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from cleaving its substrate and thus inhibits its activity. This compound has been shown to have a broad spectrum of activity against various MMPs, but its potency varies depending on the specific enzyme and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and promotion of wound healing. This compound has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Finally, this compound has been shown to promote wound healing by stimulating the production of extracellular matrix components and by inhibiting the activity of MMPs that degrade the matrix.
実験室実験の利点と制限
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide has several advantages as a tool compound for studying MMPs. It has a broad spectrum of activity against various MMPs, which allows for the investigation of multiple pathways and processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It is a relatively non-specific inhibitor of MMPs, which means that it may also inhibit other zinc-dependent enzymes. This compound is also not very potent compared to some other MMP inhibitors, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide and MMP inhibitors in general. One area of interest is the development of more potent and selective MMP inhibitors that can be used in clinical settings. Another area of interest is the identification of specific MMPs that are involved in particular diseases or processes, which could lead to the development of more targeted therapies. Finally, there is ongoing research on the role of MMPs in aging and age-related diseases, which may lead to new therapies for these conditions.
合成法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzoxazole with 4-nitrobenzenesulfonyl chloride, followed by the condensation with glycine and subsequent reduction with sodium borohydride. The final product is obtained after purification by chromatography and recrystallization.
科学的研究の応用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide has been widely used as a tool compound to study the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This compound has been used in vitro to investigate the effects of MMP inhibition on cell migration, invasion, and proliferation. It has also been used in vivo to study the role of MMPs in tumor growth and metastasis.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O5S/c15-13(17-14-16-11-3-1-2-4-12(11)24-14)18-25(22,23)10-7-5-9(6-8-10)19(20)21/h1-8H,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZDUIMMGSNNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)


![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![N'-[(2-cyclohexylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5812710.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)
